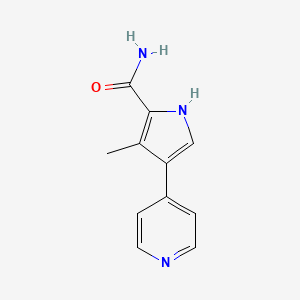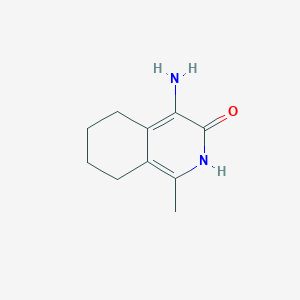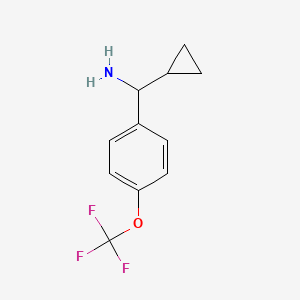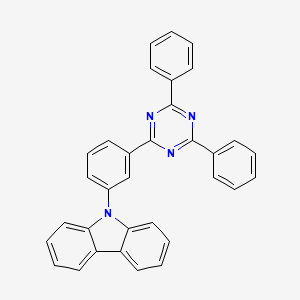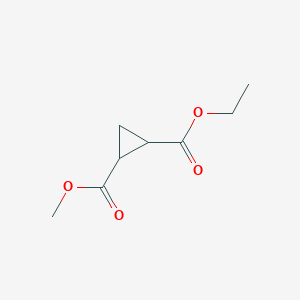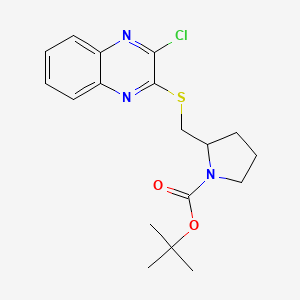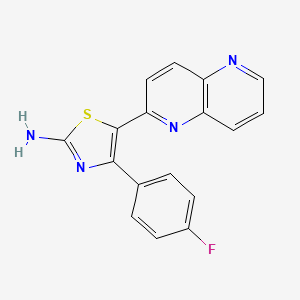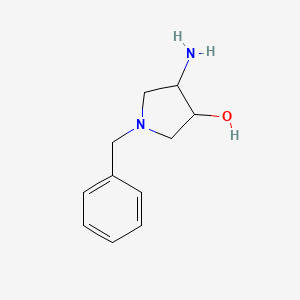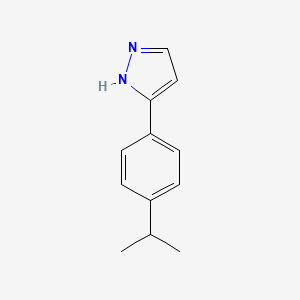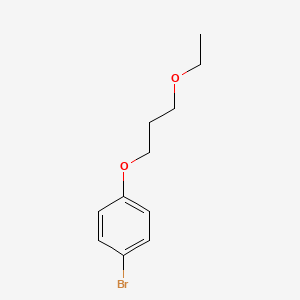
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis, where the free amine is needed for subsequent coupling reactions.
Protection and Deprotection: The Boc group is added to amines using di-tert-butyl dicarbonate in the presence of a base.
The major products formed from these reactions include the free amine after deprotection and various Boc-protected intermediates during synthesis.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis and other applications where selective protection of functional groups is required.
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability and selectivity in chemical reactions. this compound is unique due to its specific structure, which offers distinct reactivity and applications in synthesis .
Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected lysine
These compounds are used in similar applications but differ in their specific reactivity and the types of reactions they undergo.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7(8(14)15)6-12(4,5)9(13)16/h7H,6H2,1-5H3,(H,14,15) |
InChI Key |
WTVGXKLPAKIPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


